2-(2-Naphthyl)acetamidine hydrochloride

Catalog No.
S12334362
CAS No.
30235-40-6
M.F
C12H13ClN2
M. Wt
220.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Naphthyl)acetamidine hydrochloride

CAS Number

30235-40-6

Product Name

2-(2-Naphthyl)acetamidine hydrochloride

IUPAC Name

2-naphthalen-2-ylethanimidamide;hydrochloride

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

InChI

InChI=1S/C12H12N2.ClH/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H3,13,14);1H

InChI Key

FPJKHRYOOKUFHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=N)N.Cl

2-(2-Naphthyl)acetamidine hydrochloride is an organic compound characterized by its unique structure, which includes a naphthalene ring attached to an acetamidine moiety. Its molecular formula is C12H13ClN2C_{12}H_{13}ClN_2 and it has a molecular weight of approximately 224.7 g/mol. This compound is primarily utilized in organic synthesis and has garnered attention for its potential biological activities.

The reactions involving 2-(2-Naphthyl)acetamidine hydrochloride typically include:

  • Hydrolysis: Under certain conditions, this compound can undergo hydrolysis to yield acetic acid and naphthalene derivatives.
  • Formation of N-Substituted Compounds: It can react with various electrophiles to form N-substituted derivatives, which are important intermediates in organic synthesis.
  • Condensation Reactions: This compound can participate in condensation reactions with carbonyl compounds, leading to the formation of more complex nitrogen-containing heterocycles.

Research indicates that 2-(2-Naphthyl)acetamidine hydrochloride exhibits significant biological activity, particularly as an inhibitor of certain enzymes. It has been studied for its potential effects on:

  • Enzyme Inhibition: This compound may inhibit enzymes involved in various metabolic pathways, making it a candidate for drug development.
  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against specific bacterial strains, although further research is needed to fully elucidate its efficacy and mechanisms.

The synthesis of 2-(2-Naphthyl)acetamidine hydrochloride can be achieved through several methods:

  • Direct Amidation: The reaction of 2-naphthylacetyl chloride with ammonia or amines can yield the acetamidine derivative.
    C10H7C O Cl+NH3C10H7C NH 2 O+HCl\text{C}_{10}\text{H}_7\text{C O Cl}+\text{NH}_3\rightarrow \text{C}_{10}\text{H}_7\text{C NH 2 O}+\text{HCl}
  • Pinner Reaction: Involves the treatment of 2-naphthylacetonitrile with hydrogen chloride followed by ammonia in ethanol to form the desired product.
  • Recrystallization: Purification of the synthesized product can be achieved through recrystallization from suitable solvents like ethanol or methanol.

2-(2-Naphthyl)acetamidine hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways.
  • Organic Synthesis: Utilized in the preparation of other nitrogen-containing compounds, including heterocycles and pharmaceuticals.
  • Research Reagent: Employed as a reagent in biochemical research for enzyme studies and drug discovery processes.

Studies on the interactions of 2-(2-Naphthyl)acetamidine hydrochloride with biological systems have shown that:

  • It can interact with specific enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.
  • The compound's interactions with other biomolecules are still under investigation, highlighting its potential as a lead compound in drug design.

Several compounds share structural similarities with 2-(2-Naphthyl)acetamidine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-(Naphthalen-1-yl)ethanamineC12H13NC_{12}H_{13}NContains an amine group; lacks acetamidine moiety
N-(2-Aminoethyl)-naphthaleneC14H16N2C_{14}H_{16}N_2Contains an aminoethyl side chain; different reactivity
1-AcetamidonaphthaleneC12H11NOC_{12}H_{11}NOLacks the amidine structure; different properties

The uniqueness of 2-(2-Naphthyl)acetamidine hydrochloride lies in its specific combination of naphthalene structure and acetamidine functionality, which contributes to its distinct chemical reactivity and potential biological activity. This compound's ability to function as both a synthetic intermediate and a biologically active agent makes it particularly valuable in medicinal chemistry and organic synthesis.

The Pinner reaction remains a cornerstone for synthesizing amidines, including 2-(2-naphthyl)acetamidine derivatives. This acid-catalyzed process involves reacting nitriles with alcohols to form imino ester salts (Pinner salts), which subsequently react with amines to yield amidines.

Mechanism and Modifications

In the classical approach, 2-naphthylacetonitrile is treated with anhydrous hydrogen chloride in methanol, generating the methyl imidate intermediate. Subsequent reaction with ammonia or ammonium chloride produces the amidine, which is isolated as the hydrochloride salt. A critical adaptation involves using N,N-carbonyldiimidazole as a coupling reagent to activate intermediates. For example, phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate serves as a stabilized precursor for hydrogenolysis to yield acetamidine derivatives.

Challenges and Optimizations

Early methods faced limitations in nitrile reactivity and byproduct formation. Electron-deficient nitriles, such as those bearing aromatic substituents, require prolonged reaction times under acidic conditions. Modern adaptations address this by employing low-temperature protocols (−20°C to 0°C) to suppress elimination side reactions and enhance intermediate stability. For instance, cooling the reaction mixture during imidate salt formation reduces decomposition, improving yields by 15–20%.

The synthesis of 2-(2-naphthyl)acetamidine hydrochloride often begins with brominated naphthalene derivatives, where nucleophilic substitution plays a critical role. For instance, N-(2-naphthyl)acetamide (a structural analog) can undergo bromination at the α-position of the acetamide group, forming a brominated intermediate [4]. This intermediate is susceptible to nucleophilic attack by amidine precursors, such as ammonia or alkylamines, in polar aprotic solvents like dimethylformamide (DMF). The reaction typically proceeds via an S$$_N$$2 mechanism, where the nucleophile displaces the bromide ion, leading to the formation of a secondary amine intermediate .

Key factors influencing this substitution include the electronic effects of the naphthyl ring and steric hindrance around the reaction center. The electron-donating nature of the naphthyl group stabilizes the transition state, enhancing reaction rates [4]. For example, studies on N-(1-naphthyl)acetamide derivatives demonstrate that substituents at the 8-position (e.g., nitro groups) can modulate electron density, thereby altering substitution kinetics . A comparative analysis of substitution rates in brominated naphthyl derivatives is provided below:

Brominated PrecursorSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Bromo-N-(2-naphthyl)acetamideDMF80678
1-Bromo-N-(1-naphthyl)acetamideAcetonitrile60865

These results highlight the role of solvent polarity and substituent positioning in governing substitution efficiency [4].

Cyclization Pathways for Amidoxime-to-Amidine Transformations

The conversion of amidoximes to amidines is a pivotal step in synthesizing 2-(2-naphthyl)acetamidine hydrochloride. This process often involves Beckmann rearrangement or acid-catalyzed cyclization. For example, 2-acetonaphthone oxime (a precursor to 2-naphthylamine) undergoes rearrangement in polyphosphoric acid to form 2-acetylnaphthylamine, which is subsequently deacetylated to yield the primary amine [5]. Similarly, amidoximes derived from naphthylacetamide can cyclize under acidic conditions to form the amidine core.

A proposed mechanism for this transformation involves:

  • Protonation of the amidoxime’s hydroxyl group, generating a nitrilium ion intermediate.
  • Nucleophilic attack by the adjacent nitrogen atom, leading to ring closure and elimination of water.
  • Rearomatization of the naphthyl ring, stabilizing the amidine product [5].

The use of polyphosphoric acid as a catalyst is critical, as it facilitates proton transfer and stabilizes high-energy intermediates. Reaction conditions such as temperature (70–90°C) and reaction time (1–3 hours) significantly impact yields, with optimal results achieved at 80°C for 2 hours [5].

Ligand-Metal Interaction Dynamics in Coordination Chemistry

2-(2-Naphthyl)acetamidine hydrochloride exhibits strong coordination capabilities due to its bidentate ligand structure, which binds metals via the amidine nitrogen and naphthyl π-system. For instance, rhodium(III) complexes derived from naphthylacetamide derivatives catalyze [2+2+2] annulation reactions by stabilizing cationic intermediates through π-coordination [2]. The electron-deficient Cp$$^E$$Rh(III) catalyst facilitates C–H and C–N bond activation, enabling the formation of phenanthrene derivatives [2].

Key interactions include:

  • σ-Donation from the amidine’s lone pair to the metal center.
  • π-Backdonation from the metal to the naphthyl ring, enhancing stability.
  • Steric effects from the naphthyl group, which prevent undesired side reactions.

These dynamics are exemplified in the catalytic cycle below:

  • Oxidative addition of the substrate to the Rh(III) center.
  • C–H activation at the naphthyl ring, forming a metallocycle.
  • Alkyne insertion and reductive elimination to yield the final product [2].

Such interactions underscore the compound’s utility in asymmetric catalysis and materials science.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

220.0767261 g/mol

Monoisotopic Mass

220.0767261 g/mol

Heavy Atom Count

15

UNII

94Z5K5F28V

Dates

Last modified: 08-09-2024

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